

Spectroscopic Data of Mollicellin I: A Technical Guide

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Compound of Interest

Compound Name: Mollicellin I

Cat. No.: B1676684

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This technical guide provides an in-depth overview of the spectroscopic data for **Mollicellin I**, a depsidone isolated from the endophytic fungus *Chaetomium* sp. Eef-10.[1][2][3] The following sections detail its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was employed to determine the molecular formula of **Mollicellin I**.

Parameter	Observed Value	Molecular Formula
Ion [M+H] ⁺	-	C ₂₁ H ₂₂ O ₆
Ion [M+Na] ⁺	-	C ₂₁ H ₂₁ O ₆ Na

Note: Specific m/z values were not detailed in the provided search results, but the molecular formula was established via HR-ESI-MS analysis.[1]

Nuclear Magnetic Resonance (NMR) Data

The structure of **Mollicellin I** was elucidated using 1D and 2D NMR spectroscopy.[1][2][3] The ¹H and ¹³C NMR data were recorded in acetone-d₆.

^1H NMR Data (600 MHz, acetone- d_6)

Position	δH (ppm)	Multiplicity	J (Hz)
2	6.68	s	
6	6.86	s	
2'	4.77	s	
3'	3.33	d	
4'	5.02	t	
6'	1.62	s	
7'	1.74	s	
8'	-	-	
9'	-	-	
10'	-	-	
11'	-	-	
3-OH	9.02	br s	
7-OH	9.02	br s	

 ^{13}C NMR Data (150 MHz, acetone- d_6)

Position	δC (ppm)
1	162.45
2	106.36
3	161.16
4	116.32
4a	137.00
5	149.90
5a	152.57
6	123.08
7	-
8	-
9	-
1'	164.0
2'	62.35
3'	25.76
4'	123.15
5'	131.85
6'	25.91
7'	17.97
8'	20.92
9'	12.67
10'	21.80
11'	-

Note: Some chemical shift values were not explicitly assigned to a specific carbon atom in the provided data.^[1]

Experimental Protocols

The following are the detailed methodologies for the key experiments cited.

NMR Spectroscopy

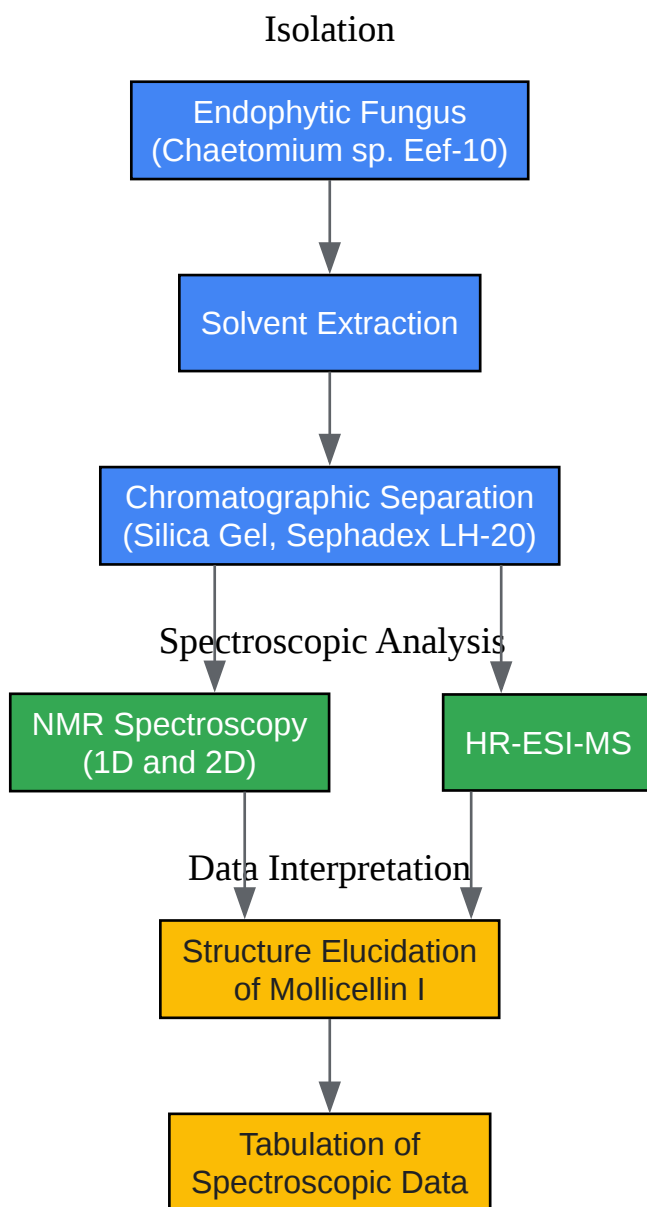
Standard 1D and 2D NMR spectra were acquired using a Bruker Avance-600 NMR spectrometer.^[1] The proton (^1H) NMR spectra were recorded at 600 MHz, and the carbon (^{13}C) NMR spectra were recorded at 150 MHz.^[1] The solvent used for dissolving the sample of **Mollicellin I** was acetone- d_6 .^[1]

High-Resolution Mass Spectrometry (HR-ESI-MS)

HR-ESI-MS spectra were obtained on a Q-TOF mass spectrometer from Bruker maXis, equipped with an electrospray ionization (ESI) interface.^[1] This technique was utilized to establish the molecular formula of **Mollicellin I**.^{[1][2][3]}

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of **Mollicellin I**.



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Workflow for Isolation and Spectroscopic Analysis of **Mollicellin I**.

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References

- 1. Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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